molecular formula C19H23NO4 B5576634 N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B5576634
M. Wt: 329.4 g/mol
InChI Key: YBHIUGGUHVIMJV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor and has been found to induce powerful hallucinations, altered perceptions, and changes in thought processes. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns over its safety and potential for abuse. However, the compound also has potential applications in scientific research, particularly in the study of the mechanisms of action of hallucinogenic drugs.

Scientific Research Applications

Antioxidant Properties

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is related to phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate, which are known for their antioxidant properties. These compounds demonstrate abilities to inhibit lipid peroxidation and act as peroxyl radical scavengers. 5-Aminosalicylate, a closely related compound, exhibits significant antioxidant activity, suggesting a potential for similar behavior in this compound (Dinis, Madeira, & Almeida, 1994).

Enzymatic Modification for Antioxidant Enhancement

The enzymatic modification of similar phenolic compounds, like 2,6-dimethoxyphenol, has been explored to produce dimers with higher antioxidant capacity. This suggests that this compound could potentially be modified enzymatically to enhance its antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Potential Application in Analgesic Compounds

Related compounds, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, have been studied for their potent analgesic properties. This suggests potential applications of this compound in developing new analgesic agents (Park, Park, Lee, & Kim, 1995).

Role in Chemoselective Acetylation

The compound's structural similarity to N-(2-Hydroxyphenyl)acetamide, which is an intermediate in synthesizing antimalarial drugs, highlights its potential role in chemoselective acetylation processes. This is relevant for pharmaceutical synthesis and drug development (Magadum & Yadav, 2018).

Anti-Inflammatory and Analgesic Activities

2-(Substituted phenoxy) Acetamide derivatives have shown significant anticancer, anti-inflammatory, and analgesic activities. This opens up possibilities for this compound in similar therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Potential for Bioactive Compound Synthesis

The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers suggest a pathway for synthesizing similar bioactive compounds from this compound. This is relevant for producing phytotoxic metabolites and exploring their biological activities (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-12-16(22-2)10-11-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHIUGGUHVIMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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